N-Acetyl-L-phenylalanyl-L-aspartic acid
Description
Structure
3D Structure
Properties
CAS No. |
61884-19-3 |
|---|---|
Molecular Formula |
C15H18N2O6 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H18N2O6/c1-9(18)16-11(7-10-5-3-2-4-6-10)14(21)17-12(15(22)23)8-13(19)20/h2-6,11-12H,7-8H2,1H3,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t11-,12-/m0/s1 |
InChI Key |
QFAKKMHWCWPJHM-RYUDHWBXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for N Acetyl L Phenylalanyl L Aspartic Acid
Strategies for Peptide Bond Formation between N-Acetyl-L-phenylalanine and L-Aspartic Acid
Chemical synthesis remains the most prevalent approach for peptide bond formation. The core of this process involves the activation of the carboxyl group of N-Acetyl-L-phenylalanine to make it susceptible to nucleophilic attack by the amino group of L-Aspartic acid. The primary challenge lies in achieving this activation without inducing side reactions, particularly racemization at the α-carbon of the activated phenylalanine residue.
A variety of coupling reagents have been developed to facilitate amide bond formation with high efficiency. bachem.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, a symmetric anhydride (B1165640), or an acylisourea. The choice of reagent, base, and solvent significantly impacts reaction kinetics and the prevalence of side reactions.
Common classes of coupling reagents applicable to this synthesis include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve yields, carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com For solution-phase synthesis, ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is often preferred due to the water solubility of its urea (B33335) byproduct, which simplifies purification. peptide.comscielo.org.mx
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. bachem.com They generate activated HOBt esters in situ, leading to rapid and clean coupling reactions.
Aminium/Uronium Salts: This class includes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). bachem.compeptide.com These are among the most popular coupling reagents due to their high efficiency and the solubility of their byproducts, which facilitates purification. bachem.com Studies on the synthesis of a related compound, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), utilized TBTU for the coupling of N-acetyl-l-phenylalanine. mdpi.comnih.gov
The coupling reactions are typically performed in aprotic polar organic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required to neutralize the proton released from the carboxylic acid and to facilitate the reaction. However, the choice and amount of base are critical for controlling racemization. bachem.commdpi.com
Interactive Data Table: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Example Reagent | Abbreviation | Key Features & Conditions |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct; suitable for solution phase. peptide.com |
| Carbodiimides | Diisopropylcarbodiimide | DIC | Soluble urea byproduct; suitable for solid-phase synthesis. peptide.com |
| Carbodiimides | Ethyl-(N',N'-dimethylamino)propylcarbodiimide | EDC | Water-soluble reagent and byproduct; good for aqueous media. peptide.com |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly efficient; forms active esters. bachem.com |
| Aminium/Uronium Salts | 2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium tetrafluoroborate | TBTU | Very efficient, fast reactions; byproducts are generally soluble. bachem.commdpi.com |
| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, based on HOAt, reduces racemization. bachem.com |
A significant challenge in the synthesis of N-Acetyl-L-phenylalanyl-L-aspartic acid is the potential for racemization of the N-acetyl-L-phenylalanine residue during the carboxyl group activation step. mdpi.com The N-acetyl group, being an acyl-type protecting group, is known to make the α-proton more acidic and susceptible to abstraction, particularly in the presence of a base.
The primary mechanism for this racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com The activated carboxylic acid can cyclize to form the azlactone, which has a highly acidic proton at the chiral center (the α-carbon). This proton can be readily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com
Several strategies are employed to mitigate racemization:
Choice of Base: The strength and steric hindrance of the tertiary amine base play a pivotal role. Strong, non-hindered bases can accelerate azlactone formation and proton abstraction. Research has shown that using a strong base like DIPEA during TBTU-mediated coupling of N-acetyl-L-phenylalanine leads to significant racemization. mdpi.comnih.gov In contrast, employing a weaker or more sterically hindered base, such as pyridine (B92270) or 2,4,6-collidine, can substantially reduce the extent of racemization. bachem.commdpi.com
Use of Additives: For carbodiimide-mediated couplings, the addition of nucleophiles like HOBt or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a standard practice. These additives react with the initial O-acylisourea intermediate to form an active ester. This new intermediate is more stable towards racemization than the O-acylisourea and is still sufficiently reactive to couple with the amine component. peptide.com
Low-Racemization Reagents: Certain coupling reagents are inherently less prone to causing racemization. For instance, 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) is noted for mediating amide bond formation with remarkable resistance to racemization and is a reagent of choice for sensitive couplings. bachem.com
Reaction Temperature: Lowering the reaction temperature can slow down the rate of both azlactone formation and enolization, thereby preserving stereochemical integrity.
Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and automatable alternative to solution-phase synthesis. google.com For a dipeptide like this compound, the synthesis on a solid support would be highly efficient.
The adapted SPPS strategy would proceed as follows:
Resin Loading: The C-terminal amino acid, L-aspartic acid (with its side-chain carboxyl group appropriately protected, e.g., as a t-butyl ester), is anchored to a solid support, such as a Rink amide or Wang resin.
Peptide Elongation: The N-terminus of the resin-bound L-aspartic acid is deprotected (e.g., removal of an Fmoc group with piperidine). Subsequently, Fmoc-L-phenylalanine is coupled using a standard coupling reagent cocktail (e.g., TBTU/DIPEA or DIC/HOBt).
N-Terminal Acetylation: After the dipeptide has been assembled on the resin, the N-terminal Fmoc group of the phenylalanine residue is removed. The free amino group is then acetylated directly on the solid support. A common method for on-resin acetylation involves treating the peptide-resin with a solution of acetic anhydride and a base like DIPEA or pyridine in a solvent like DMF or DCM. wpmucdn.comnih.gov Alternative methods, such as using malonic acid as a precursor to generate a reactive ketene (B1206846) intermediate in situ, have also been developed for efficient N-acetylation on solid phase. rsc.orgresearchgate.net
Cleavage and Deprotection: Finally, the fully assembled and N-acetylated dipeptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups.
This SPPS approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step, making it a highly practical method for preparing N-acetylated dipeptides. google.com
Enzymatic and Chemoenzymatic Routes for this compound Synthesis
Biocatalytic methods offer compelling advantages over traditional chemical synthesis, including exceptional stereospecificity, mild reaction conditions (neutral pH, aqueous media, room temperature), and reduced environmental impact. For the synthesis of this compound, both enzymatic and combined chemoenzymatic strategies can be envisioned.
Peptidases (or proteases), enzymes that naturally catalyze the hydrolysis of peptide bonds, can be used in reverse to catalyze peptide bond formation under specific, non-physiological conditions. acs.org This approach is known as thermodynamically controlled synthesis. By minimizing the water content in the reaction medium (e.g., by using organic co-solvents or biphasic systems) and using high concentrations of substrates, the reaction equilibrium can be shifted from hydrolysis towards synthesis.
In this context, a peptidase could catalyze the condensation between an N-acetyl-L-phenylalanine ester (as the acyl donor) and an L-aspartic acid derivative (as the nucleophile). The enzyme's active site would ensure strict L-stereospecificity for both components, completely avoiding racemization. While specific studies on this exact dipeptide are not prominent, aminoacylases capable of synthesizing N-acyl-amino acids from fatty acids and amino acids like L-phenylalanine have been identified, demonstrating the feasibility of enzymatic acylation and ligation. nih.gov The substrate specificity of various commercially available proteases would need to be screened to find a suitable catalyst for this specific peptide bond formation.
A chemoenzymatic or fully biocatalytic route can be designed by dissecting the synthesis into two key steps: N-acetylation and peptide bond formation.
Enzymatic N-Acetylation: The first step, the synthesis of N-acetyl-L-phenylalanine, can be accomplished using an N-acetyltransferase. An enzyme, acetyl-CoA:L-phenylalanine α-N-acetyltransferase, has been isolated from Escherichia coli. nih.govnih.gov This enzyme specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-phenylalanine, producing N-acetyl-L-phenylalanine with perfect stereochemical fidelity. nih.govnih.gov This enzymatic product could then be used in a subsequent chemical coupling step. Similarly, L-aspartate N-acetyltransferase, which synthesizes N-acetyl-L-aspartic acid from L-aspartate and acetyl-CoA, is a known enzyme in brain tissue, further highlighting the biological precedent for such reactions. researchgate.net
Enzymatic Ligation: Following the enzymatic synthesis of N-acetyl-L-phenylalanine, the second step would involve ligating it to L-aspartic acid. This could potentially be achieved using a peptide ligase or a peptidase under synthesis conditions, as described in the previous section. A fully enzymatic route would involve a two-enzyme, one-pot system where N-acetyl-L-phenylalanine is first generated and then coupled to L-aspartic acid without intermediate purification.
These biocatalytic approaches capitalize on the inherent specificity of enzymes to overcome the central challenge of racemization encountered in chemical synthesis. frontiersin.org
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of this compound from a crude synthetic reaction mixture are critical steps to obtain a final product of high purity. These processes typically involve a combination of chromatographic techniques to separate the target molecule from unreacted starting materials, byproducts, and other impurities, followed by crystallization or precipitation to yield the solid, purified compound.
Advanced Chromatographic Separation Methodologies
Chromatographic methods are indispensable for the purification of N-acetylated dipeptides due to their ability to separate compounds with subtle differences in their physicochemical properties. The choice of chromatographic technique is largely dependent on the scale of the purification and the nature of the impurities present.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for the purification of peptides and their derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as trifluoroacetic acid (TFA) or formic acid. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic molecules, like this compound with its phenyl group, will have a stronger interaction with the stationary phase and thus a longer retention time.
A gradient elution, where the concentration of the organic modifier is gradually increased, is commonly employed to achieve optimal separation. The purification process for peptides often involves an initial "capturing" step to remove the bulk of impurities, followed by a "polishing" step to achieve high purity polypeptide.com.
Illustrative RP-HPLC Purification Parameters for a Related Dipeptide:
| Parameter | Condition | Reference Example |
|---|---|---|
| Column | Preparative C18 | General peptide purification researchgate.net |
| Mobile Phase A | 0.1% TFA in Water | General peptide purification researchgate.net |
| Mobile Phase B | 0.1% TFA in Acetonitrile | General peptide purification researchgate.net |
| Gradient | Linear gradient of Mobile Phase B | General peptide purification researchgate.net |
| Detection | UV at 214 nm and 280 nm | General peptide purification researchgate.net |
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. For a dipeptide containing an aspartic acid residue, which has a carboxylic acid side chain, anion-exchange chromatography can be particularly effective. At a pH above the isoelectric point of the dipeptide, it will carry a net negative charge and bind to a positively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions. IEX can be a valuable initial purification step to separate the desired dipeptide from non-ionic or positively charged impurities google.com.
Silica (B1680970) Gel Column Chromatography: For certain synthetic routes, traditional column chromatography using silica gel as the stationary phase can be employed. The separation is based on polarity, with more polar compounds adsorbing more strongly to the silica. A mixture of solvents with varying polarities is used as the eluent. For instance, a purification process for a derivative of aspartame (B1666099) involved elution from a silica gel column using a gradient of ethyl acetate, chloroform, and methanol google.com.
Crystallization and Precipitation Protocols
Following chromatographic purification, where the product is typically collected in solution, crystallization or precipitation is used to obtain the solid compound. This step also serves as an additional purification measure, as impurities often remain in the mother liquor.
Crystallization: The process of crystallization involves dissolving the crude or partially purified product in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent is crucial and is determined empirically. For N-acetylated amino acids, various solvents have been utilized. For example, N-acetyl-L-aspartic acid has been recrystallized from acetic acid google.com. For dipeptides, a mixture of solvents is often necessary. A common technique involves dissolving the compound in a good solvent and then adding a poor solvent (an anti-solvent) until turbidity is observed, followed by slow cooling.
Precipitation: If crystallization is challenging, precipitation can be an alternative. This involves adding a substance to the solution that significantly reduces the solubility of the target compound, causing it to rapidly come out of solution as an amorphous solid. While generally faster than crystallization, it may be less effective at removing impurities.
Illustrative Crystallization Solvents for Related Compounds:
| Compound | Solvent System | Reference |
|---|---|---|
| N-acetyl-L-aspartic acid | Acetic acid | google.com |
| N-(3,3-dimethylbutyl)-aspartame | Water and Methanol | google.com |
| Salt of N-acetyl-L-phenylalanine and D-phenylalanine methyl ester | Hot water | prepchem.com |
The final isolated solid of this compound would then be washed with a cold, non-dissolving solvent to remove any residual mother liquor and dried under vacuum to remove all traces of solvent.
Advanced Structural Elucidation and Conformational Analysis of N Acetyl L Phenylalanyl L Aspartic Acid
Spectroscopic Characterization of N-Acetyl-L-phenylalanyl-L-aspartic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule and studying its conformational dynamics in solution.
While a complete NMR spectral assignment for this compound is not documented in the searched literature, the chemical shifts of its constituent residues, N-Acetyl-L-phenylalanine and N-Acetyl-L-aspartic acid, have been reported. These values serve as a reference for predicting the spectral characteristics of the dipeptide.
¹H and ¹³C NMR Data for Constituent Moieties:
Below are the reported NMR chemical shifts for N-Acetyl-L-phenylalanine and N-Acetyl-L-aspartic acid, which would be the primary contributors to the spectrum of the full dipeptide.
Table 1: ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-L-phenylalanine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | 1.77 | 22.3 |
| α-CH | 4.40 | 53.5 |
| β-CH₂ | 2.83, 3.03 | 36.8 |
| Aromatic CH | 7.17-7.31 | 126.4, 128.2, 129.0 |
| Aromatic C (quaternary) | - | 137.7 |
| Amide NH | 8.18 | - |
| Carboxyl COOH | 12.65 | 173.2 |
| Acetyl C=O | - | 169.2 |
Solvent: DMSO-d₆. Data compiled from publicly available spectral databases.
Table 2: ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-L-aspartic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | 2.02 | 24.7 |
| α-CH | 4.38 | 56.2 |
| β-CH₂ | 2.59 | 42.4 |
| α-COOH | - | 176.2 |
| β-COOH | - | 181.4 |
| Acetyl C=O | - | 181.6 |
Solvent: H₂O/D₂O. Data compiled from publicly available spectral databases.
Computational studies on analogues such as N-Acetyl-Phenylalanine-NH2 (NAPA) suggest that the molecule can adopt several low-energy conformations in the gas phase, including βL and γL folds. nih.govresearchgate.netresearchgate.netscirp.org These conformational preferences are influenced by intramolecular hydrogen bonding and would affect the observed NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOE) enhancements in the full dipeptide.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and valuable information about functional groups and hydrogen bonding interactions.
Experimental IR and Raman spectra for this compound are not available in the reviewed literature. However, the spectra of N-Acetyl-L-phenylalanine and N-Acetyl-L-aspartic acid have been characterized.
Key Vibrational Modes for N-Acetyl-L-phenylalanine:
Amide I (C=O stretch): Typically observed around 1695 cm⁻¹.
Amide II (N-H bend and C-N stretch): Appears near 1552 cm⁻¹.
Carboxyl C=O stretch: Also contributes to the region around 1700 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
N-H stretch: A broad band usually in the 3300 cm⁻¹ region, indicative of hydrogen bonding.
O-H stretch (Carboxylic Acid): A very broad absorption in the 2500-3300 cm⁻¹ range, also due to hydrogen bonding.
Key Vibrational Modes for N-Acetyl-L-aspartic Acid:
The vibrational spectra of N-acetylated amino acids with acidic side chains, like N-acetyl-L-aspartic acid, show complex features due to the multiple carboxyl groups.
Theoretical and experimental studies on L-aspartic acid itself show characteristic bands for the zwitterionic form, which involves strong hydrogen bonding. pmf.unsa.baresearchgate.net These include vibrations of the NH₃⁺ and COO⁻ groups.
For N-acetyl-L-aspartic acid, one would expect distinct C=O stretching frequencies for the acetyl group, the α-carboxyl group, and the side-chain carboxyl group, all of which would be sensitive to their hydrogen bonding environment.
The presence of multiple proton donor (amide N-H, carboxyl O-H) and acceptor (amide C=O, carboxyl C=O) sites in this compound allows for a complex network of both intramolecular and intermolecular hydrogen bonds, which would significantly influence the positions and shapes of the IR and Raman bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Environmental Probes
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For peptides, the primary chromophores are the peptide bonds and the side chains of aromatic amino acids.
Direct UV-Vis spectroscopic data for this compound is not found in the searched literature. The UV absorption of this dipeptide would be dominated by the phenyl group of the phenylalanine residue.
Phenylalanine Chromophore: The benzene (B151609) ring in phenylalanine exhibits characteristic absorption bands in the UV region. Typically, these are:
A strong absorption peak around 200-220 nm (a π → π* transition).
A series of weaker, fine-structured bands between 250-270 nm (another π → π* transition, which is formally forbidden but becomes allowed through vibrational coupling). iosrjournals.orgresearchgate.net
Peptide Bond and Other Groups: The amide (peptide) bond and the carboxyl groups absorb strongly in the far-UV region (below 220 nm).
The exact position and intensity of the absorption maxima (λmax) for this compound would be sensitive to the solvent environment and the molecule's conformation, as these factors can influence the electronic environment of the phenyl chromophore.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
While the mass spectrum for this compound is not specifically available, its expected molecular weight can be calculated, and its fragmentation behavior can be predicted based on established principles of peptide fragmentation.
Expected Molecular Weight:
Molecular Formula: C₁₅H₁₈N₂O₇
Monoisotopic Mass: 338.1114 Da
Average Mass: 338.313 g/mol
Predicted Fragmentation Analysis: In tandem mass spectrometry (MS/MS), peptides typically fragment along the peptide backbone, producing characteristic b- and y-ions. For this compound, key fragmentation pathways would include:
Cleavage of the peptide bond: This would be the most common fragmentation, leading to b- and y-type ions that would reveal the sequence of the dipeptide.
Side-chain fragmentation: The phenylalanine side chain can lose a benzyl (B1604629) group (C₇H₇, 91 Da).
Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O) and carbon monoxide (CO) from the precursor and fragment ions are also expected.
Aspartic Acid Specific Fragmentation: Peptides containing aspartic acid are known to undergo characteristic fragmentation, often involving cleavage C-terminal to the Asp residue.
X-ray Crystallographic Studies of this compound and its Analogues
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Unit Cell Parameters
A crystal structure for this compound has not been found in the searched crystallographic databases. However, the crystal structure of N-Acetyl-L-phenylalanine has been determined, offering insight into the preferred conformation and packing of this part of the molecule.
Table 3: Crystallographic Data for N-Acetyl-L-phenylalanine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.6528 |
| b (Å) | 11.1532 |
| c (Å) | 16.9897 |
| Volume (ų) | 1071.15 |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.285 |
Data from Stout, C. D., et al., as available in crystallographic open databases.
In the solid state, N-Acetyl-L-phenylalanine molecules are organized in a two-dimensional network stabilized by intermolecular N—H···O and O—H···O hydrogen bonds. This highlights the importance of hydrogen bonding in dictating the solid-state architecture of such molecules. It is highly probable that this compound would also exhibit a complex hydrogen-bonding network in its crystal lattice, involving its amide, N-acetyl, and two carboxyl groups.
Intermolecular Interactions and Packing Architectures
The crystal structure and packing of this compound are dictated by a network of intermolecular interactions, primarily hydrogen bonding, van der Waals forces, and aromatic interactions. The molecule possesses several functional groups capable of forming strong hydrogen bonds: the N-acetyl group, the peptide bond, and two carboxylic acid groups. These groups act as both hydrogen bond donors (N-H from the amide, O-H from the carboxyl groups) and acceptors (C=O from acetyl, amide, and carboxyl groups).
In analogous N-acetylated amino acids, such as N-acetyl-L-phenylalanine, crystal structures are stabilized by predominant hydrogen bonds, including N-H···O=C and O-H···O=C interactions, which link molecules into chains and more complex networks. researchgate.net For this compound, it is anticipated that the aspartic acid residue's side-chain carboxyl group and the C-terminal carboxyl group would be critical in forming extensive hydrogen-bonding networks, potentially leading to layered or three-dimensional architectures.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance in Packing |
| Hydrogen Bond | Amide N-H | Carbonyl Oxygen (Amide, Acetyl, Carboxyl) | Primary driver of crystal packing, forming chains/sheets. |
| Hydrogen Bond | Carboxyl O-H | Carbonyl Oxygen (Amide, Acetyl, Carboxyl) | Creates strong dimeric motifs and extended networks. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to stabilization, especially in parallel arrangements. |
| Hydrophobic Interaction | Phenylalanine Side Chain | Phenylalanine Side Chain | Influences packing density and excludes water. |
| Van der Waals Forces | All atoms | All atoms | Non-specific attractive forces contributing to overall cohesion. |
Computational Chemistry and Molecular Modeling of this compound
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of dipeptides like this compound. These methods can determine optimized molecular geometries, conformational energies, and electronic properties. u-szeged.huresearchgate.net
For similar peptides, DFT methods like B3LYP have been used to find optimized conformers and calculate their relative energies. u-szeged.hu Such calculations on this compound would reveal the preferred backbone (phi, ψ) and side-chain (chi) dihedral angles, identifying low-energy conformers. Analysis of the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net
Furthermore, quantum calculations can model specific chemical reactions. For instance, studies on asparagine-phenylalanine sequences have used quantum calculations to investigate the mechanism of succinimide (B58015) formation, a common degradation pathway. mdpi.com These studies calculate activation barriers and analyze charge distributions (e.g., Mulliken charges) in transition states to understand how the phenylalanine side chain influences the reaction. mdpi.com Similar calculations for this compound could predict its stability and potential degradation pathways by mapping the potential energy surface for reactions like hydrolysis or cyclization.
Table 2: Representative Quantum Chemical Methods and Derived Properties
| Method | Basis Set | Typical Application | Derived Information |
| Density Functional Theory (B3LYP) | 6-31G(d) | Geometry Optimization, Conformational Analysis | Optimized 3D structure, relative energies of conformers, vibrational frequencies. |
| Møller-Plesset Perturbation Theory (MP2) | 6-311+G(2d,2p) | Single-Point Energy Calculation | Accurate electronic energies, activation barriers for reactions. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Varies | Prediction of Electronic Spectra | UV-Vis absorption wavelengths, oscillator strengths. |
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound in different environments, such as in a vacuum or solvated in water. By numerically solving Newton's equations of motion, MD simulations generate a trajectory of atomic positions and velocities over time, governed by a force field (e.g., AMBER, CHARMM). nih.govnih.govdntb.gov.ua
An MD simulation of this dipeptide would reveal the accessible ranges of its backbone dihedral angles (φ and ψ), which can be visualized in a Ramachandran plot to identify stable conformational basins (e.g., α-helix, β-sheet). nih.gov The simulation would also capture the flexibility of the phenylalanine and aspartic acid side chains, showing how they rotate and interact with the backbone and solvent.
These simulations are crucial for understanding how the molecule behaves in a dynamic, solvated state, which is more biologically relevant than a static, gas-phase structure. nih.gov Analysis of the MD trajectory can yield information on intramolecular hydrogen bonding, solvent accessible surface area, and the formation of salt bridges if the carboxyl groups are deprotonated. Such simulations have been used to study the self-assembly of phenylalanine-based structures into nanotubes and to develop force field parameters for unnatural phenylalanine derivatives. dntb.gov.uanih.gov
Table 3: Key Aspects of a Typical MD Simulation for a Dipeptide
| Parameter | Description | Example | Purpose |
| Force Field | A set of empirical energy functions and parameters defining atomic interactions. | AMBER, GROMACS | To calculate forces between atoms and predict molecular motion. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent. | Explicit Water Box | To simulate the effect of a physiological environment on conformation. |
| Simulation Time | The total duration of the simulated trajectory. | 100 nanoseconds | To ensure adequate sampling of the conformational space. |
| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) | To simulate conditions of constant pressure and temperature. |
Docking Studies for Predicted Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to hypothesize its interactions with biological macromolecules, such as enzyme active sites or receptor binding pockets.
The process involves placing the dipeptide (the "ligand") into the binding site of a protein (the "receptor") in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. This allows for the identification of the most likely binding mode and the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex.
While specific docking studies for this compound are not prominently reported, the methodology is widely applied. For example, if this dipeptide were being investigated as a potential inhibitor of a specific peptidase, docking would be a critical first step to predict whether it fits within the enzyme's active site and how it interacts with catalytic residues. The results of docking studies can guide further experimental work, such as enzyme inhibition assays or site-directed mutagenesis, to validate the predicted binding mode.
Biochemical Pathways and Enzymatic Interactions Involving N Acetyl L Phenylalanyl L Aspartic Acid
Exploration of Potential Biosynthetic Routes for N-Acetyl-L-phenylalanyl-L-aspartic Acid
The biosynthesis of this compound is hypothesized to occur through a multi-step enzymatic process. This likely involves the formation of the peptide bond between L-phenylalanine and L-aspartic acid, and the N-terminal acetylation of the phenylalanine residue. Two primary routes are plausible: the acetylation of a pre-formed L-phenylalanyl-L-aspartic acid dipeptide, or the ligation of N-Acetyl-L-phenylalanine with L-aspartic acid.
N-terminal acetylation is a common protein modification in eukaryotes, catalyzed by N-terminal acetyltransferases (NATs). nih.govexlibrisgroup.com These enzymes transfer an acetyl group from acetyl-CoA to the alpha-amino group of the first amino acid in a polypeptide chain. nih.govcreative-proteomics.com This modification can protect proteins from proteolytic degradation and influence their function. creative-proteomics.com The NAT machinery is diverse, with different complexes (e.g., NatA, NatB, NatC) exhibiting specificity for different N-terminal amino acid sequences. nih.govnih.gov
Alternatively, free amino acids can also be N-acetylated. For instance, the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) catalyzes the synthesis of N-Acetyl-L-phenylalanine from L-phenylalanine and acetyl-CoA. nih.gov Cell-free extracts of Escherichia coli K12 have been shown to perform this synthesis, and the responsible enzyme, acetyl-CoA-L-phenylalanine α-N-acetyltransferase, has been purified. nih.gov Similarly, N-acetyl-L-aspartic acid (NAA) is synthesized in the brain from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase. researchgate.netsci-hub.cat Therefore, a key step in the biosynthesis of the target compound involves an N-acetyltransferase acting either on the free L-phenylalanine amino acid or on the N-terminal of the Phe-Asp dipeptide.
| Enzyme Class | Function | Substrate Examples | Acetyl Donor |
|---|---|---|---|
| N-Terminal Acetyltransferases (NATs) | Acetylate the N-terminal amino group of peptides and proteins. nih.gov | Nascent polypeptide chains. nih.gov | Acetyl-CoA. creative-proteomics.com |
| Amino Acid N-Acetyltransferases | Acetylate free amino acids. | L-phenylalanine, L-aspartate. nih.govresearchgate.net | Acetyl-CoA. nih.govresearchgate.net |
The formation of the peptide bond between the two amino acid constituents is an energy-dependent process catalyzed by specific enzymes. In nature, various enzymatic systems can synthesize dipeptides. mdpi.com These include:
Non-ribosomal Peptide Synthetases (NRPSs): Large, modular enzyme complexes that can synthesize peptides without the use of a ribosome template. mdpi.com They are known to incorporate a wide variety of amino acids, including D-amino acids. nih.gov
ATP-Grasp Enzymes: This superfamily of enzymes utilizes ATP to catalyze the formation of amide bonds. mdpi.com D-alanine-D-alanine ligase is a well-known example involved in bacterial cell wall synthesis. nih.gov
Proteases (in reverse): Under specific conditions, peptidases or proteases can catalyze the reverse reaction of hydrolysis, leading to peptide bond formation. mdpi.com This chemo-enzymatic approach can be thermodynamically or kinetically controlled. mdpi.com For example, the aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to efficiently synthesize dipeptides in an aqueous solution. nih.gov
The synthesis of the L-phenylalanyl-L-aspartic acid backbone could be accomplished by one of these enzymatic systems, either by joining the two free amino acids or by ligating a pre-acetylated N-Acetyl-L-phenylalanine to L-aspartic acid.
Enzymatic Hydrolysis and Degradation of this compound
The breakdown of this compound would involve the cleavage of the peptide bond between phenylalanine and aspartic acid and/or the removal of the N-terminal acetyl group.
Several classes of enzymes are potential candidates for the degradation of this compound.
N-Acetylated Alpha-Linked Acidic Dipeptidases (NAALADase): This class of enzymes, also known as glutamate (B1630785) carboxypeptidase II, shows specificity for N-acetylated dipeptides with an acidic C-terminus. nih.gov The archetypal substrate for NAALADase is N-acetyl-L-aspartyl-L-glutamate (NAAG), which it cleaves to N-acetyl-aspartate and glutamate. nih.govnih.gov Given the structural similarity, NAALADase is a prime candidate for hydrolyzing the peptide bond of this compound to yield N-Acetyl-L-phenylalanine and L-aspartic acid. This enzyme activity is primarily found in nervous tissue and the kidney. nih.govnih.gov
Acylpeptide Hydrolases: These enzymes specifically remove N-acetylated amino acids from the N-terminus of peptides and proteins. scilit.com An acylpeptide hydrolase could potentially cleave the entire N-Acetyl-L-phenylalanine moiety from the dipeptide.
Acylases: These enzymes catalyze the hydrolysis of N-acylated amino acids. nih.gov For example, Acylase I from porcine kidney or Aspergillus oryzae can liberate free amino acids from their N-acetyl derivatives. nih.govnih.gov If the dipeptide is first cleaved by a peptidase into N-Acetyl-L-phenylalanine and L-aspartic acid, an acylase could then de-acetylate the N-Acetyl-L-phenylalanine to yield L-phenylalanine and acetate. nih.gov
It is noteworthy that some peptidases, such as Peptidase E from Salmonella, are specific for N-terminal aspartic dipeptides but require a free N-terminus and therefore would not cleave N-blocked peptides like this compound. nih.gov
While specific kinetic studies on the enzymatic cleavage of this compound are not available, data from closely related substrates provide valuable insight. The hydrolysis of NAAG by NAALADase from rat brain membranes has been well-characterized. The mechanism involves the hydrolytic cleavage of the peptide bond. Eadie-Hofstee analysis of the kinetics revealed a high affinity for the substrate. nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| Km (Michaelis constant) | 540 nM | Lysed synaptosomal membranes from rat forebrain, pH 6.0-7.4, 37°C. |
| Vmax (Maximum velocity) | 180 nM/mg of protein/min |
The proposed mechanism for the degradation of this compound by a NAALADase-like enzyme would be a hydrolytic attack on the carbonyl carbon of the peptide bond, leading to its cleavage and the release of the constituent N-acetylated amino acid and the C-terminal amino acid.
Metabolic Fate and Turnover of this compound (if identified as a metabolite)
This compound has not been identified as a common endogenous metabolite. However, its potential metabolic fate can be inferred from the metabolism of structurally similar compounds, such as the artificial sweetener aspartame (B1666099) (N-L-α-aspartyl-L-phenylalanine 1-methyl ester) and the known metabolite N-acetyl-L-phenylalanine.
Upon ingestion, aspartame is hydrolyzed in the small intestine into aspartyl-phenylalanine (Asp-Phe), which is then further cleaved into its constituent amino acids, L-aspartate and L-phenylalanine, before absorption. nih.gov By analogy, if this compound were present in the gut, it would likely be hydrolyzed by peptidases into N-Acetyl-L-phenylalanine and L-aspartic acid.
N-acetylated amino acids are known biological molecules. For example, N-acetyl-L-phenylalanine is found in the blood and urine of individuals with phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine. nih.gov This indicates that pathways exist for the handling and potential excretion of N-acetylated amino acids. The metabolic turnover would likely involve enzymatic hydrolysis as described in section 4.2, breaking the compound down into N-acetyl-phenylalanine and aspartic acid. The aspartic acid would enter the body's general amino acid pool, while the N-acetyl-phenylalanine could be further broken down by an acylase or excreted. nih.govnih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific chemical compound “this compound” according to the requested outline.
The search did not yield specific studies on the biochemical pathways, enzymatic interactions, metabolism, or biomolecular interactions of this compound. The existing research focuses on related but distinct molecules, such as:
N-Acetyl-L-phenylalanine : A metabolite of the essential amino acid L-phenylalanine. nih.gov
N-Acetyl-L-aspartic acid : A compound found in high concentrations in the brain.
Aspartame : A dipeptide methyl ester of L-aspartic acid and L-phenylalanine.
The broader class of N-acyl amino acids : A family of lipid signaling molecules. frontiersin.org
While information is available on the constituent parts of this compound (N-acetyl-L-phenylalanine and L-aspartic acid), there is no data on the integrated metabolism, protein binding affinity, or enzyme modulation activity of the complete, covalently bonded molecule.
Therefore, constructing a scientifically accurate and thorough article that adheres to the user's specific outline for this compound is not possible at this time due to the absence of direct research on this compound.
Advanced Analytical Methodologies for N Acetyl L Phenylalanyl L Aspartic Acid Quantification and Detection
Chromatographic Techniques for Separation and Quantification in Complex Mixtures
Chromatographic methods are fundamental for isolating and quantifying N-Acetyl-L-phenylalanyl-L-aspartic acid from intricate biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method for the analysis of this compound often involves reversed-phase chromatography. This approach separates molecules based on their hydrophobicity.
A typical HPLC method for an N-acetylated dipeptide like this compound would utilize a C18 column. insights.bio The mobile phase commonly consists of a gradient mixture of an aqueous solution (often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile (B52724). insights.bionih.gov Detection is frequently achieved using a UV detector, as the phenylalanine residue in the dipeptide has a characteristic UV absorbance. nih.gov
For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent tag can be employed. nih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl-chloroformate (FMOC), react with the primary amine of the aspartic acid residue (if the N-terminus is acetylated, derivatization would target other reactive groups), allowing for highly sensitive fluorescence detection. actascientific.comactascientific.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile dipeptide, derivatization is a necessary step to increase its volatility. A common derivatization technique is silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. unina.it Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govmdpi.com
The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification. Isotope dilution, where a known amount of a stable isotope-labeled version of the analyte is added to the sample, can be used for accurate quantification. unina.it
Mass Spectrometry-Based Platforms for this compound Profiling
Mass spectrometry is a cornerstone for the detailed analysis of this compound, offering high sensitivity and specificity for both structural elucidation and quantification.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of peptides and their derivatives. In an MS/MS experiment, the protonated molecule of this compound, [M+H]+, is first selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
The fragmentation of peptides in MS/MS typically occurs at the amide bonds, leading to the formation of characteristic b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The presence of the N-acetyl group would be indicated by a corresponding mass shift in the b-ions. The fragmentation pattern can definitively confirm the sequence and the presence of the N-acetyl modification. uab.edu
Table 2: Predicted Major Fragment Ions for [M+H]+ of this compound in MS/MS
| Ion Type | Fragment Structure | Predicted m/z |
|---|---|---|
| b1 | N-Acetyl | 44.03 |
| b2 | N-Acetyl-Phe | 191.09 |
| y1 | Asp | 134.05 |
| y2 | Phe-Asp | 281.11 |
Quantitative Mass Spectrometry in Metabolomics Research
In the field of metabolomics, which involves the comprehensive study of small molecules in a biological system, quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard. nih.govdovepress.com This technique allows for the targeted quantification of specific metabolites, such as this compound, in complex biological samples like plasma, urine, or tissue extracts. researchgate.net
For quantitative analysis, a stable isotope-labeled internal standard of this compound is typically added to the sample at a known concentration. The sample is then processed and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This method provides high accuracy and precision, enabling the detection of subtle changes in the levels of this dipeptide in various physiological or pathological states. researchgate.net
Development of Spectroscopic Assays for this compound
Spectroscopic assays offer alternative or complementary methods for the detection and quantification of this compound.
Due to the presence of the phenylalanine residue, this compound exhibits intrinsic ultraviolet (UV) absorbance. nih.gov A straightforward spectroscopic assay can be developed based on measuring the absorbance at a specific wavelength, typically around 257 nm for phenylalanine. While simple, this method may lack specificity in complex mixtures where other compounds also absorb in the UV region. Second-derivative UV spectroscopy can be employed to enhance resolution and specificity. researchgate.net
For more sensitive and specific detection, fluorescence-based assays can be developed. This usually involves derivatizing the dipeptide with a fluorescent probe. proteogenix.science As mentioned in the HPLC section, reagents that react with primary amines can be used. Alternatively, if the dipeptide's carboxyl groups are targeted, other derivatization strategies can be employed. The resulting fluorescent product can then be measured using a fluorometer, providing a highly sensitive signal that is proportional to the concentration of this compound. nih.govsb-peptide.com Such assays are particularly useful for high-throughput screening applications.
Table 3: Spectroscopic Properties Relevant to Assay Development
| Spectroscopic Technique | Property | Wavelength (nm) | Application |
|---|---|---|---|
| UV-Visible Spectroscopy | Absorbance Maximum (Phenylalanine) | ~257 | Direct quantification |
| Fluorescence Spectroscopy | Excitation/Emission of OPA derivative | ~340 / ~455 | High-sensitivity quantification |
| Fluorescence Spectroscopy | Excitation/Emission of FMOC derivative | ~265 / ~315 | High-sensitivity quantification |
NMR-Based Quantification and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for the quantification of this compound. It is an absolute method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for extensive calibration curves that are often required for other spectroscopic techniques. magritek.com This is particularly advantageous for monitoring chemical reactions in real-time.
A practical model for this application is the online monitoring of the N-acetylation of L-phenylalanine, a direct precursor to the target molecule. magritek.com In such a reaction, a benchtop NMR spectrometer can be connected to the reactor to track the conversion of the reactant into the N-acetylated product. magritek.com Quantification is achieved by identifying distinct regions in the ¹H NMR spectrum that correspond uniquely to the reactant and the product. For instance, the signal for the alpha-proton (the proton on the carbon atom adjacent to the carboxyl and amino groups) shifts downfield upon acetylation.
In the case of the N-acetylation of L-phenylalanine, the alpha-proton signal for the reactant (L-phenylalanine) appears in the 3.8–4.2 ppm range, while the corresponding signal for the product (N-Acetyl-L-phenylalanine) shifts to the 4.2–4.8 ppm range. magritek.com By integrating the area under these respective signals over time, a kinetic profile of the reaction can be generated, showing the consumption of the reactant and the formation of the product. This same principle can be extended to monitor the synthesis of this compound, where specific proton signals on both the phenylalanine and aspartic acid residues would be monitored to confirm the formation of the final dipeptide. The signals from the aromatic protons of the phenylalanine residue are also useful as they are found in a region of the spectrum that is typically not crowded. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for Reaction Monitoring Based on the N-acetylation of L-phenylalanine as a model system.
| Compound | Functional Group | Chemical Shift (ppm) | Monitored Change |
|---|---|---|---|
| L-Phenylalanine (Reactant) | Alpha-Proton (α-CH) | 3.8 - 4.2 | Signal decreases |
| N-Acetyl-L-phenylalanine (Product) | Alpha-Proton (α-CH) | 4.2 - 4.8 | Signal increases |
This interactive table is based on data for a model reaction relevant to the synthesis of this compound. magritek.com
Future Directions and Emerging Research Avenues for N Acetyl L Phenylalanyl L Aspartic Acid
Exploration of Novel Enzymatic Activities and Pathways
Future research will likely focus on identifying and characterizing enzymes that synthesize or metabolize N-Acetyl-L-phenylalanyl-L-aspartic acid. The N-acetyl group suggests a role for N-acetyltransferases in its biosynthesis, similar to how aspartate N-acetyltransferase is involved in the synthesis of N-acetyl-L-aspartic acid (NAA). nih.govresearchgate.net Conversely, its degradation could be mediated by specific aminoacylases or dipeptidases that cleave the peptide bond or the acetyl group. nih.gov
Exploration in this area may involve screening microbial and eukaryotic proteomes for enzymes capable of acting on this dipeptide. A key area of investigation will be to determine if it serves as a substrate for known enzymes or if it requires novel, uncharacterized enzymatic activities. For instance, research into N-acyl amino acids has revealed a complex network of metabolic pathways, and this dipeptide could be a yet-unidentified component of such a system. nih.govmdpi.comresearchgate.net Understanding its enzymatic regulation is the first step toward elucidating its potential physiological or pathological roles.
Table 1: Potential Enzyme Classes for Investigation
| Enzyme Class | Potential Role | Rationale |
|---|---|---|
| N-Acetyltransferases (NATs) | Biosynthesis | Catalyzes the transfer of an acetyl group to the N-terminus of the dipeptide. |
| Aminoacylases | Degradation | Hydrolyzes the N-acetyl group from the phenylalanine residue. nih.gov |
| Dipeptidases | Degradation | Cleaves the peptide bond between phenylalanine and aspartic acid. |
Application in Biomaterial Science and Peptide Engineering
The unique combination of a hydrophobic N-acetyl-L-phenylalanine residue and a hydrophilic L-aspartic acid residue gives this dipeptide amphiphilic properties, making it a candidate for self-assembling biomaterials. Phenylalanine itself is known to form fibrillar aggregates with amyloid-like properties, a characteristic that is being explored for the fabrication of nanoscale templates. nih.gov The addition of a charged aspartic acid residue could modulate this self-assembly process, allowing for the creation of hydrogels, nanotubes, or other ordered nanostructures with tunable properties.
Future research in peptide engineering could explore how modifications to the N-acetyl group or the C-terminal carboxyl group of aspartic acid affect the morphology and stability of these self-assembled materials. These biomaterials could have applications in drug delivery, tissue engineering, and as scaffolds for cell culture. The inherent biocompatibility of amino acid-based materials makes them particularly attractive for biomedical applications.
Advanced Computational Predictions of Biological Roles
Given the limited experimental data, advanced computational methods are essential for predicting the potential biological roles of this compound. Molecular dynamics simulations can be used to study its conformational flexibility, its interaction with water, and its potential to bind to protein active sites or allosteric sites. researchgate.net Quantum chemical calculations can provide insights into the stability of its different conformations and the energetics of potential enzymatic reactions. mdpi.com
Researchers can employ virtual screening and molecular docking to identify potential protein targets. acs.org By screening large databases of protein structures, it may be possible to generate hypotheses about its function, for example, as an enzyme inhibitor, a signaling molecule, or a metabolic intermediate. These computational predictions can then guide targeted experimental validation, accelerating the discovery of its biological significance.
Table 2: Computational Approaches and Their Potential Applications
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Molecular Dynamics (MD) | Simulating the molecule's behavior in a biological environment. | Understanding conformational preferences and interactions with solvent and ions. researchgate.net |
| Quantum Mechanics (QM) | Calculating electronic structure and reaction energies. | Predicting reaction mechanisms and activation barriers for enzymatic processes. mdpi.com |
| Molecular Docking | Predicting binding affinity and mode to protein targets. | Identifying potential receptor or enzyme interactions. acs.org |
Integration with Systems Biology and Multi-Omics Data Analysis
The ultimate understanding of this compound's role will come from its integration into a systems biology context. The development of high-throughput metabolomics and proteomics technologies allows for the detection and quantification of thousands of molecules in a biological sample. nih.govnih.govresearchgate.net Future multi-omics studies may identify this dipeptide as a previously unannotated metabolite that changes in abundance in response to disease or environmental stimuli.
For example, studies on castration-resistant prostate cancer have utilized multi-omics to identify the accumulation of related N-acetylated compounds like N-acetyl-L-aspartic acid (NAA) and N-acetylaspartylglutamate (NAAG), implicating altered N-acetylated dipeptidase activity in tumor growth. nih.govnih.govresearchgate.net If this compound were identified in such a dataset, pathway analysis could be used to connect its presence to specific genetic or protein expression changes, thereby inferring its function. nih.gov This approach moves beyond studying the molecule in isolation to understanding its role within the complex network of biological interactions.
Q & A
Q. What are the established methods for synthesizing N-acetyl-L-phenylalanyl-L-aspartic acid derivatives, and how do they differ in efficiency?
- Methodological Answer : N-substituted L-aspartic acid derivatives are typically synthesized via two primary routes:
- Chemical Synthesis : Traditional methods involve reductive amination or asymmetric hydroamination, which require harsh conditions (e.g., strong acids/bases) and multi-step protocols. These methods often yield racemic mixtures, necessitating chiral separation .
- Biocatalytic Synthesis : Enzymatic approaches (e.g., immobilized thermolysin) enable enantioselective hydroamination in mixed organic solvents (e.g., tert-amyl alcohol/ethyl acetate), producing optically pure derivatives with higher step economy and environmental compatibility .
- Key Data : Enzymatic methods achieve >95% enantiomeric excess (ee) under optimized conditions, while chemical methods require post-synthesis purification .
Q. How is N-acetyl-L-aspartic acid (NAA) detected and quantified in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Widely used for quantifying NAA in brain tissue, leveraging ion cluster data (e.g., Na⁺ adducts at m/z 198.1) for specificity .
- Radiolabelling : Perfusion experiments with ¹⁴C-labelled glucose or acetate track NAA biosynthesis in vivo, revealing incorporation rates into lipids and amino acids .
- Key Challenge : Differentiate NAA from structurally similar metabolites (e.g., N-acetyl-L-histidine) using chiral columns or enzymatic assays .
Q. What is the physiological role of N-acetyl-L-aspartic acid in mammalian brain metabolism?
- Methodological Answer : NAA serves as an acetyl donor for lipid biosynthesis during myelination. Key findings include:
- Metabolic Flux : ¹⁴C-labelling studies in rat brain show NAA contributes 20-30% of acetyl groups for lipid synthesis during myelination (postnatal days 10–20) .
- Osmoregulation : NAA and N-acetyl-L-histidine (NAH) exhibit phylogenetically conserved roles in membrane transport and fluid-space cycling, with disrupted metabolism linked to Canavan disease .
Advanced Research Questions
Q. How can enzymatic synthesis of this compound derivatives be optimized for industrial-scale production?
- Methodological Answer :
- Immobilized Enzymes : Thermolysin immobilized on silica gel retains >80% activity after 10 cycles in tert-amyl alcohol, enabling continuous synthesis of peptide derivatives .
- Solvent Engineering : Mixed solvents (e.g., ethyl acetate/water) enhance substrate solubility while maintaining enzyme stability. Optimal ratios reduce reaction time by 50% .
- Process Analytics : In-line ¹H NMR monitors conversion rates, ensuring real-time adjustment of pH and temperature to maximize yield (>90%) .
Q. What contradictions exist in ion-binding energy data for N-acetyl-L-aspartic acid, and how can they be resolved?
- Methodological Answer :
- Conflict : Reported Na⁺ binding energies vary (e.g., 146 kJ/mol via CIDC vs. 130 kJ/mol via DFT calculations) due to experimental conditions (e.g., temperature, solvent) .
- Resolution :
- Computational Validation : Density Functional Theory (DFT) simulations replicate gas-phase conditions to reconcile discrepancies.
- Standardized Protocols : Use NIST-validated ion cluster datasets (e.g., CIDC at 0 K) for cross-study comparisons .
Q. How do metabolic pathways involving N-acetyl-L-aspartic acid intersect with neurodegenerative disease mechanisms?
- Methodological Answer :
- Canavan Disease : Aspartoacylase deficiency causes NAA accumulation (>300 μM in CSF vs. normal <5 μM), leading to spongiform neurodegeneration. Knockout mouse models reveal impaired myelin synthesis .
- Metabolic Flux Analysis : ¹³C-MRS tracks NAA turnover in vivo, showing reduced acetyl-CoA transfer efficiency in diseased models. Pharmacological inhibition of NAA synthase rescues 40% of lipid deficits in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
